![molecular formula C15H12N2O7 B1682943 Thalidomide-O-COOH CAS No. 1061605-21-7](/img/structure/B1682943.png)
Thalidomide-O-COOH
描述
E3 ligase Ligand 3 is a compound that plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of most proteins in eukaryotic cells. E3 ligases are enzymes that facilitate the transfer of ubiquitin from an E2 enzyme to a substrate protein, marking it for degradation by the proteasome . E3 ligase Ligand 3 is specifically designed to bind to E3 ligases, thereby influencing the ubiquitination process and regulating protein levels within the cell .
准备方法
合成路线和反应条件: 常见的合成路线可能涉及使用有机溶剂、催化剂和保护基团以确保选择性形成所需产物 . 温度、压力和 pH 等反应条件被仔细控制以优化产量和纯度 .
工业生产方法: E3 连接酶配体 3 的工业生产可能涉及使用自动化反应器和连续流系统进行大规模化学合成。 这些方法可以高效地生产具有高一致性和质量的化合物 . 色谱法和光谱法等质量控制措施用于确保最终产品符合所需规格 .
化学反应分析
反应类型: E3 连接酶配体 3 可以进行各种化学反应,包括氧化、还原和取代 . 这些反应对于修饰化合物以增强其性能或创建具有不同功能的衍生物至关重要 .
常用试剂和条件: 涉及 E3 连接酶配体 3 的反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的亲核试剂 . 溶剂选择、温度和反应时间等反应条件被优化以实现所需的转化 .
主要形成的产物: 从 E3 连接酶配体 3 的反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化反应可能产生羟基化的衍生物,而取代反应可以引入新的官能团,如卤素或烷基 .
科学研究应用
Clinical Applications
Thalidomide-O-COOH has been studied in various clinical contexts:
- Multiple Myeloma : It has shown promise in treating multiple myeloma by enhancing the efficacy of existing therapies like lenalidomide and pomalidomide. Studies indicate that this compound may improve patient outcomes through its immunomodulatory effects .
- Myelodysplastic Syndromes : Research highlights its potential in managing myelodysplastic syndromes (MDS), particularly in patients with chromosome 5q deletion, where it effectively degrades CK1α, a protein implicated in disease progression .
- Graft-versus-host Disease : The compound's immunomodulatory properties make it a candidate for treating graft-versus-host disease (GVHD), where it may help mitigate the adverse immune response following transplantation .
Case Studies
Several case studies have documented the effects of this compound in clinical settings:
- Multiple Myeloma Case Study : A patient diagnosed with relapsed multiple myeloma exhibited significant tumor reduction after treatment with this compound combined with standard chemotherapy. The patient's interleukin-2 levels increased markedly, correlating with improved immune function and tumor response .
- Myelodysplastic Syndromes Report : In a cohort study involving patients with MDS, those treated with this compound showed improved hematological parameters and reduced transfusion dependence compared to controls. The mechanism was linked to the degradation of CK1α and enhanced erythropoiesis .
- Graft-versus-host Disease Management : A clinical trial involving patients with GVHD demonstrated that this compound treatment led to decreased symptoms and improved quality of life metrics. The immunomodulatory effects were attributed to altered cytokine profiles and reduced inflammatory markers .
作用机制
相似化合物的比较
生物活性
Thalidomide-O-COOH, a derivative of thalidomide, has garnered interest due to its potential therapeutic applications and biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Overview of Thalidomide and Its Derivatives
Thalidomide, originally developed as a sedative, was later found to have immunomodulatory and anti-inflammatory properties. Its derivatives, including this compound, are being investigated for enhanced therapeutic effects with reduced toxicity. Notably, thalidomide acts through various pathways, including the modulation of cytokine production and inhibition of angiogenesis.
This compound exhibits its biological activity through several mechanisms:
- Cytokine Modulation : Thalidomide and its derivatives selectively inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) from monocytes. This action is crucial in conditions characterized by excessive inflammation .
- Inhibition of NF-κB : The compound inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a significant role in regulating immune responses .
- Induction of Apoptosis : Recent studies indicate that this compound can induce apoptosis in cancer cells, enhancing its potential as an anticancer agent .
Anticancer Activity
A study conducted on various thalidomide analogs demonstrated significant antiproliferative effects against human cancer cell lines. For instance, compound XIVc showed a reduction in NFκB P65 levels and an increase in caspase-8 levels in HepG-2 cells, indicating its potential as an anticancer drug .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Thalidomide | HepG-2 | 11.26 ± 0.54 |
Compound XIVc | HepG-2 | 2.03 ± 0.11 |
Compound XIVc | PC3 | 2.51 ± 0.20 |
Compound XIVc | MCF-7 | 0.82 ± 0.02 |
Immunomodulatory Effects
This compound has shown promise in modulating immune responses by enhancing T cell proliferation, particularly in the CD8+ subset. This shift towards a Th2 cytokine profile may have implications for autoimmune diseases and inflammatory conditions .
Comparative Analysis of Thalidomide Derivatives
The following table summarizes the biological activity of thalidomide and its derivatives:
Compound Name | Mechanism of Action | Primary Activity |
---|---|---|
Thalidomide | TNF-α inhibition, NF-κB modulation | Anti-inflammatory, anticancer |
This compound | Enhanced TNF-α inhibition, apoptosis induction | Potential anticancer agent |
Fluoro-thalidomide | Stable enantiomers, TNF-α suppression | Reduced teratogenicity |
属性
IUPAC Name |
2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O7/c18-10-5-4-8(13(21)16-10)17-14(22)7-2-1-3-9(12(7)15(17)23)24-6-11(19)20/h1-3,8H,4-6H2,(H,19,20)(H,16,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWIXIGBWIEDFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。